molecular formula C8H9ClF2N2O B13134130 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride

2-(2,4-Difluorophenyl)acetohydrazide hydrochloride

Cat. No.: B13134130
M. Wt: 222.62 g/mol
InChI Key: DGIDWLZVZXCNJM-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is a synthetic organic compound with the molecular formula C8H8F2N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired acetohydrazide. The hydrochloride salt is then formed by treating the acetohydrazide with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4-Difluorophenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

  • 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride
  • 2-(3,4-Difluorophenyl)acetohydrazide hydrochloride
  • 2-(2,4-Dichlorophenyl)acetohydrazide hydrochloride

Comparison: 2-(2,4-Difluorophenyl)acetohydrazide hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition studies .

Properties

Molecular Formula

C8H9ClF2N2O

Molecular Weight

222.62 g/mol

IUPAC Name

2-(2,4-difluorophenyl)acetohydrazide;hydrochloride

InChI

InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-5(7(10)4-6)3-8(13)12-11;/h1-2,4H,3,11H2,(H,12,13);1H

InChI Key

DGIDWLZVZXCNJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NN.Cl

Origin of Product

United States

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